

2-(1-hydroxypentyl)benzoic acid IUPAC name and synonyms

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Compound of Interest

Compound Name: 2-(1-hydroxypentyl)benzoic Acid

Cat. No.: B1641701

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An In-depth Technical Guide to 2-(1-hydroxypentyl)benzoic Acid

Introduction

2-(1-hydroxypentyl)benzoic acid is a carboxylic acid and a significant metabolite of 3-n-butylphthalide (NBP), a compound originally isolated from the seeds of *Apium graveolens* (celery) and used in the treatment of ischemic stroke.^{[1][2][3]} The potassium salt of **2-(1-hydroxypentyl)benzoic acid**, known as Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB), has been developed as a water-soluble pro-drug of NBP to improve its therapeutic application.^{[1][4][5]} This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and biological relevance for researchers, scientists, and drug development professionals.

Nomenclature and Identification

The compound is systematically identified by its IUPAC name and various synonyms used in literature and chemical databases.

IUPAC Name: **2-(1-hydroxypentyl)benzoic acid**.^[6]

Table 1: Synonyms and Identifiers

Synonym	Reference
2-(alpha-hydroxypentyl)benzoic acid	[6]
Benzoic acid, 2-(1-hydroxypentyl)-	[6]
Butylphthalide metabolite M4	[6]
Butylphthalide Impurity 47	[6]
Potassium-Hydroxypentyl Benzoate	[6]
CAS Number	380905-48-6
PubChem CID	11413929
UNII	I57VQ9E8PZ

Physicochemical Properties

The following table summarizes the key computed physicochemical properties of **2-(1-hydroxypentyl)benzoic acid**.

Table 2: Computed Physicochemical Properties

Property	Value
Molecular Formula	C12H16O3
Molecular Weight	208.25 g/mol
XLogP3	2.4
Hydrogen Bond Donor Count	2
Hydrogen Bond Acceptor Count	3
Rotatable Bond Count	6
Exact Mass	208.109944368 Da
Topological Polar Surface Area	57.5 Å ²
Heavy Atom Count	15

Data sourced from PubChem.[\[6\]](#)

Synthesis and Logical Pathways

2-(1-hydroxypentyl)benzoic acid is primarily derived from the ring-opening of 3-n-butylphthalide (NBP).

Experimental Protocol: Synthesis from 3-n-Butylphthalide

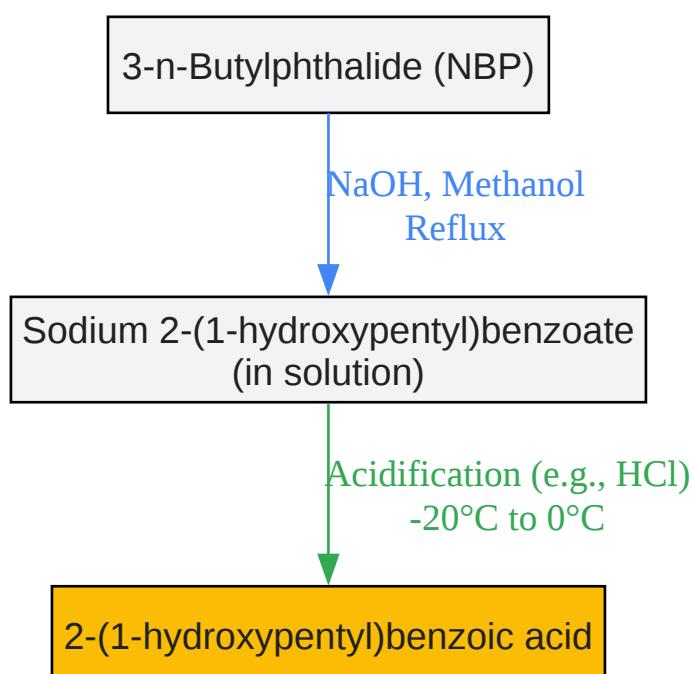
This protocol is based on the hydrolysis of the lactone ring of NBP.[\[7\]](#)

- Dissolution: Dissolve dl-3-n-Butyl-isobenzofuran-1-(3H)-one (NBP) (e.g., 4.6 g, 0.024 mol) in methanol (20 ml).
- Hydrolysis: Add an aqueous solution of sodium hydroxide (e.g., 0.86 g, 0.022 mol in 10 ml of water).

- Reaction: Stir the reaction mixture under reflux for 2 hours.
- Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether-acetone (10:1) and iodine vapor for visualization.
- Acidification: After the reaction is complete, cool the solution to a temperature between -20°C and 0°C. Add an inorganic acid (e.g., HCl) to adjust the pH to between 2.0 and 6.0, which protonates the carboxylate to form the free acid.
- Extraction: Add an organic extraction solvent to the solution and extract the **2-(1-hydroxypentyl)benzoic acid** using standard liquid-liquid extraction methods at a temperature of -20°C to 0°C.[7]
- Purification: The resulting product can be further purified by recrystallization.

Logical Workflow: Synthesis from NBP

The synthesis is a straightforward hydrolysis of the lactone ring in NBP.



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Synthesis of **2-(1-hydroxypentyl)benzoic acid** from NBP.

Biological Activity and Pharmacokinetics

The primary biological significance of this compound is its role as a metabolite of NBP and as a pro-drug (in its salt form, dl-PHPB) for delivering NBP.

Role as a Pro-drug and Metabolite

Potassium 2-(1-hydroxypentyl)-benzoate (dl-PHPB) is a pro-drug designed to overcome the poor water solubility of NBP.^[1] In vivo, dl-PHPB is rapidly and completely converted back to NBP.^{[1][4]} This conversion is pH- and calcium-dependent, with the enzyme paraoxonase identified as a major catalyst for this reaction in rat plasma.^{[1][4]}

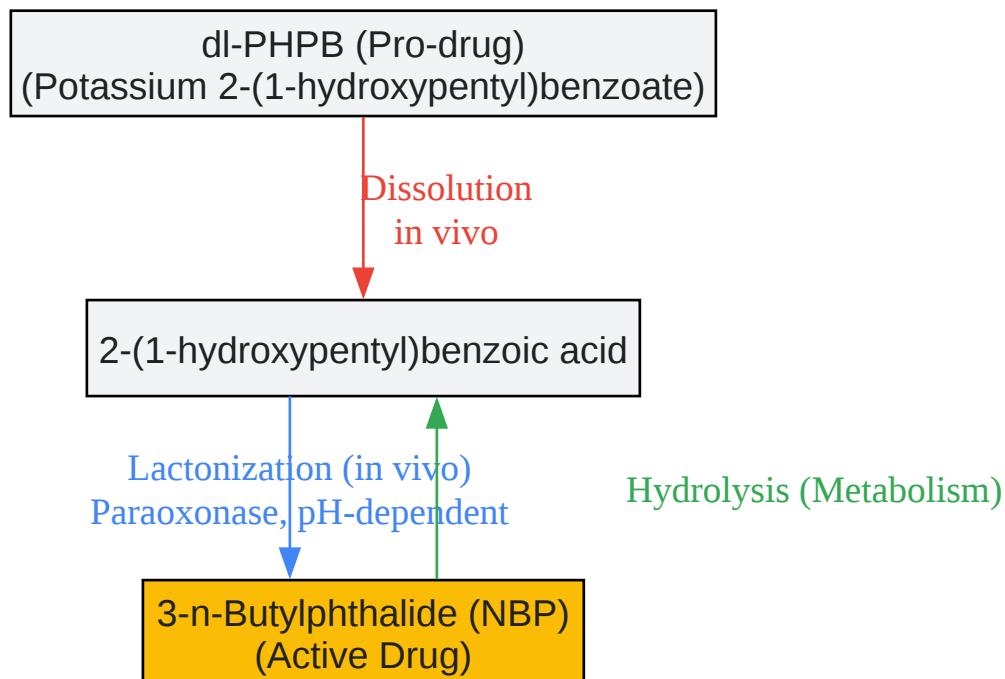
Pharmacokinetic Profile

Pharmacokinetic studies in rats and dogs have demonstrated the efficacy of dl-PHPB as a pro-drug.^[1]

- Conversion: Following intravenous injection of dl-PHPB in rats, it is so rapidly converted to dl-NBP that dl-PHPB itself is undetectable in plasma after 30 minutes.^[1]
- Bioavailability: Oral administration of dl-PHPB leads to significantly higher plasma concentrations (Cmax) and area under the curve (AUC) of the active metabolite dl-NBP compared to oral administration of an equimolar dose of dl-NBP. In rats and dogs, the Cmax and AUC were higher by 60% and 170%, respectively.^[4]
- Distribution: The resulting dl-NBP is primarily distributed to fat, the brain, and the stomach. Notably, brain levels of dl-NBP were higher after oral administration of dl-PHPB compared to dl-NBP itself.^[4]

Metabolic Pathway

The relationship between the pro-drug, the active compound, and its metabolite illustrates a common strategy in drug development to enhance bioavailability.



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Metabolic relationship of dl-PHPB, NBP, and the acid.

Analytical Methodologies

The quantification of **2-(1-hydroxypentyl)benzoic acid** and related compounds in biological matrices is crucial for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) coupled with mass spectrometry is a common approach.

Experimental Protocol: UHPLC-MS/MS for Analysis in Plasma

The following is a general protocol adapted from methods for similar benzoic acid derivatives, which would be suitable for the analysis of **2-(1-hydroxypentyl)benzoic acid** in plasma.^[8]

- Sample Preparation (Liquid-Liquid Extraction):
 - To a 100 µL plasma sample, add an internal standard.
 - Vortex the sample briefly.
 - Add 1 mL of an organic solvent (e.g., ethyl acetate) for extraction.

- Vortex for 5 minutes, followed by centrifugation at 12,000 rpm for 10 minutes.
- Transfer the organic supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
- Chromatographic Conditions:
 - Analytical Column: A C18 reversed-phase column (e.g., 50mm x 2.1mm, 1.7µm particle size).[8]
 - Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
 - Flow Rate: Approximately 0.4 mL/min.[8]
 - Injection Volume: 5-10 µL.
- Mass Spectrometry Detection:
 - Ionization: Electrospray ionization (ESI) in either positive or negative mode.
 - Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-product ion transitions for **2-(1-hydroxypentyl)benzoic acid** and the internal standard would need to be determined.

Conclusion

2-(1-hydroxypentyl)benzoic acid is a key molecule in the study of 3-n-butylphthalide, serving as both a major metabolite and, in its salt form, a highly effective pro-drug. Its favorable pharmacokinetic profile as dl-PHPB enhances the bioavailability and brain distribution of the active drug, NBP, highlighting its potential in the development of treatments for ischemic stroke. The synthetic and analytical methods outlined provide a foundation for further research and development in this area.

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